Pyridoxamine dihydrochloride Pyridoxamine dihydrochloride Pyridoxamine dihydrochloride is a hydrochloride obtained by combining pyridoxamine with two molar equivalents of hydrochloric acid. Used for treatment of diabetic nephropathy. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite, a plant metabolite, an iron chelator and a nephroprotective agent. It is a hydrochloride and a vitamin B6. It contains a pyridoxamine(2+).
Brand Name: Vulcanchem
CAS No.: 524-36-7
VCID: VC20747093
InChI: InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
SMILES: CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Molecular Formula: C8H14Cl2N2O2
Molecular Weight: 241.11 g/mol

Pyridoxamine dihydrochloride

CAS No.: 524-36-7

Cat. No.: VC20747093

Molecular Formula: C8H14Cl2N2O2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Pyridoxamine dihydrochloride - 524-36-7

CAS No. 524-36-7
Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11 g/mol
IUPAC Name 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Standard InChI InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
Standard InChI Key HNWCOANXZNKMLR-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Canonical SMILES CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

Chemical Structure and Properties

Pyridoxamine dihydrochloride is formed by combining pyridoxamine with two molar equivalents of hydrochloric acid, resulting in a stable salt formulation suitable for pharmaceutical applications. The compound contains a pyridine ring with several functional groups that contribute to its biological activity.

Physical and Chemical Characteristics

Table 1: Key Chemical and Physical Properties of Pyridoxamine Dihydrochloride

PropertyValue
Chemical FormulaC8H14Cl2N2O2
Molecular Weight241.11 g/mol
IUPAC NameDihydrogen 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dichloride
CAS Number5103-96-8
AppearanceWhite to yellow to light brown powder
Purity (Commercial)≥97.5 to ≤102.5% (on dry basis)
Water Content≤10% (Karl Fischer titration)

The molecular structure features a pyridine core with hydroxyl, hydroxymethyl, and aminomethyl functional groups attached, which are essential for its biological activities and therapeutic effects.

Biological Role and Mechanism of Action

Pyridoxamine dihydrochloride exhibits several biological activities that contribute to its therapeutic potential across various conditions. Understanding these mechanisms provides insight into its clinical applications.

Inhibition of Advanced Glycation End Products

A primary mechanism of action for pyridoxamine dihydrochloride is its ability to inhibit the formation of advanced glycation end products (AGEs). These harmful compounds form when reducing sugars react with amino groups in proteins through a series of reactions known as the Maillard reaction. Pyridoxamine effectively traps pathogenic reactive carbonyl compounds (Amadori reaction products), which are intermediates in AGE formation.

This mechanism is particularly relevant in diabetic complications, where elevated blood glucose leads to increased AGE formation, contributing to tissue damage and disease progression. By inhibiting AGE formation, pyridoxamine dihydrochloride may help delay the progression of diabetic nephropathy to end-stage renal disease.

Antioxidant Properties

Research has demonstrated that pyridoxamine possesses significant antioxidant properties. At physiological pH, it efficiently scavenges various free radicals, particularly the - OCH3 radical, in both aqueous and lipid environments. While its ability to trap - OOH and - OOCH3 radicals is somewhat weaker, it remains physiologically relevant.

This antioxidant activity is especially valuable in conditions characterized by oxidative stress, such as sickle cell disease and diabetic complications, where reactive oxygen species contribute significantly to disease pathology.

Anti-inflammatory and Anti-platelet Effects

Studies have revealed that pyridoxamine dihydrochloride exhibits selective effects on inflammatory cells and platelets. Specifically:

  • It reduces neutrophil degranulation

  • It decreases the surface expression of αMβ2 integrin, a receptor necessary for neutrophil interactions with endothelial cells and platelets

  • It inhibits platelet aggregation and ATP secretion in response to thrombin or collagen-related peptides

These effects collectively contribute to reduced inflammation and thrombotic potential, which could be beneficial in conditions like sickle cell disease where vaso-occlusion and inflammation are central pathological features.

Clinical Applications and Research

Diabetic Nephropathy

Diabetic nephropathy represents the most extensively studied application for pyridoxamine dihydrochloride. This progressive kidney damage resulting from diabetes is a leading cause of end-stage renal disease globally.

Combination Therapy with Acetylcysteine

Pyridoxamine dihydrochloride has been approved for use in combination with acetylcysteine for specific clinical applications:

  • Treatment of diabetic nephropathy, where the combination works by preventing protein excretion in urine and inhibiting AGE formation

  • As an antidote for paracetamol (acetaminophen) poisoning, where the combination helps protect against liver damage

This combination leverages the complementary mechanisms of both compounds to enhance therapeutic efficacy.

Current Status and Availability

Regulatory Status

The regulatory status of pyridoxamine has evolved over time. Historically available as a dietary supplement, in 2009, the US Food and Drug Administration designated pyridoxamine as a pharmaceutical when it became the active ingredient in Pyridorin, a drug designed by Biostratum Inc. for diabetic nephropathy.

Future Research Directions

The promising results from studies on diabetic nephropathy and sickle cell disease suggest several potential research directions for pyridoxamine dihydrochloride:

  • Optimization of dosing regimens for specific patient populations

  • Exploration of additional therapeutic applications based on its AGE inhibition and antioxidant properties

  • Investigation of combination therapies that might enhance its efficacy

  • Long-term safety studies to better characterize its risk profile

  • Mechanistic studies to further elucidate its cellular and molecular effects

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator